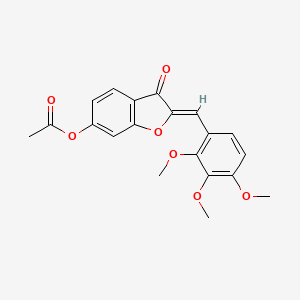

(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate

Description

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-11(21)26-13-6-7-14-16(10-13)27-17(18(14)22)9-12-5-8-15(23-2)20(25-4)19(12)24-3/h5-10H,1-4H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRLVLUCPJDKRZ-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate typically involves multiple steps. One common method starts with the preparation of 2,3,4-trimethoxybenzaldehyde, which is synthesized from gallic acid derivatives through methylation and formylation reactions . The next step involves the condensation of 2,3,4-trimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions to form the benzylidene intermediate. Finally, the intermediate is acetylated using acetic anhydride in the presence of a catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of solvents, catalysts, and purification techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and functional groups:

Key Observations

Substituent Position on Benzylidene Group: The target compound and , and share the 2,3,4-trimethoxybenzylidene group, which may enhance lipophilicity and tubulin-binding affinity compared to 3,4,5-trimethoxy analogs (e.g., ).

Ester Group Modifications :

- Replacing the acetate with cyclopropanecarboxylate () increases molecular weight by ~10 Da but introduces steric hindrance, which could affect enzymatic hydrolysis.

- The cyclohexanecarboxylate in adds significant hydrophobicity (mass: 438 Da), likely reducing aqueous solubility.

- The hydroxy group in eliminates ester functionality, increasing polarity and making it suitable for salt formation or conjugation.

Biological Activity

The compound (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate is a synthetic organic molecule belonging to the class of benzofuran derivatives. It exhibits a complex structure characterized by multiple functional groups, including carbonyl and methoxy groups, which suggest significant potential for various biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : [(2Z)-3-oxo-2-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl acetate

- Molecular Formula : C21H21NO7

- Molecular Weight : 399.399 g/mol

The presence of the benzofuran core and methoxy substituents plays a crucial role in the compound's reactivity and biological interactions. The compound is expected to exhibit moderate solubility in organic solvents due to its complex structure .

Research indicates that this compound may interact with specific molecular targets within biological systems. Its mechanism of action may involve:

- Enzyme Inhibition : The compound has been suggested to inhibit enzymes involved in cell proliferation, which could indicate potential anticancer properties.

- Receptor Modulation : It may bind to receptors that modulate various signaling pathways within cells.

- Disruption of Protein Folding : By affecting protein interactions, it can lead to cellular stress responses and apoptosis .

Anticancer Properties

Several studies have highlighted the potential anticancer activity of benzofuran derivatives. The specific compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell division through mechanisms such as tubulin inhibition .

Antioxidant Activity

Benzofuran derivatives are known for their antioxidant properties. The presence of methoxy groups enhances the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals and reduce oxidative stress .

Antimicrobial Effects

Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. This is attributed to its ability to disrupt microbial cell membranes .

Study 1: Anticancer Activity Assessment

In a study conducted on various cancer cell lines (e.g., HeLa and MCF7), this compound demonstrated significant cytotoxicity with IC50 values in the micromolar range. The study concluded that the compound's structural features are critical for its anticancer efficacy.

Study 2: Antioxidant Potential Evaluation

A comparative analysis with known antioxidants revealed that this compound exhibited superior radical scavenging activity in DPPH assays. The results suggest that the trimethoxy substitution enhances its antioxidant capacity significantly.

Study 3: Antimicrobial Activity Testing

In vitro tests against Gram-positive and Gram-negative bacteria indicated that this compound possesses notable antimicrobial properties. The mechanism was hypothesized to involve membrane disruption and interference with bacterial metabolic pathways.

Summary Table of Biological Activities

Q & A

Q. Optimization strategies :

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency .

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates; reflux conditions (80–100°C) accelerate reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the Z-configuration of the benzylidene group and acetate placement. Key signals include δ 7.2–7.8 ppm (aromatic protons) and δ 2.3 ppm (acetate methyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 412.1264) .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch of acetate) and 1600 cm⁻¹ (conjugated enone) .

Advanced: How does the substitution pattern on the benzylidene group influence bioactivity?

The 2,3,4-trimethoxy configuration enhances electron-donating effects , increasing binding affinity to targets like kinases or GPCRs. Comparative studies show:

- Methoxy vs. Halogen : 2,3,4-Trimethoxy improves solubility and π-π stacking vs. chloro/fluoro analogs, which may enhance cytotoxicity but reduce bioavailability .

- Positional Isomerism : 2,3,4- vs. 3,4,5-trimethoxy substitutions alter steric hindrance, affecting interactions with hydrophobic enzyme pockets .

Advanced: How can researchers resolve discrepancies in reported biological activity data?

- Assay Standardization : Control for variables like cell line viability (e.g., MTT vs. ATP-based assays) .

- Structural Validation : Confirm batch-to-batch consistency via HPLC and NMR to rule out degradation products .

- Target Profiling : Use kinome-wide screening or proteomics to identify off-target effects that may explain divergent results .

Basic: What intermediates are commonly encountered during synthesis?

- Benzofuran-6-ol : Generated via cyclization of 2-hydroxyacetophenone derivatives .

- Unsubstituted Benzylidene Intermediate : Formed before methoxy group introduction via selective methylation .

- Acetylated Precursor : The hydroxyl group at position 6 is acetylated prior to benzylidene condensation to prevent side reactions .

Advanced: What methodologies elucidate the compound’s mechanism of action with enzymes?

- Molecular Docking : Predict binding modes with targets like COX-2 or topoisomerase II using AutoDock Vina .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

- Enzyme Kinetics : Measure inhibition constants (Kᵢ) under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Advanced: How can the benzofuran core be modified to improve solubility without compromising activity?

- PEGylation : Introduce polyethylene glycol (PEG) chains at the acetate moiety to enhance aqueous solubility .

- Pro-drug Strategies : Replace the acetate with a phosphate ester, which hydrolyzes in vivo to the active form .

- Co-crystallization : Use cyclodextrins to form inclusion complexes, improving dissolution rates .

Basic: How is purity assessed post-synthesis?

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; purity ≥98% is acceptable for biological assays .

- TLC : Monitor reaction progress using silica gel plates (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Elemental Analysis : Carbon/hydrogen/nitrogen ratios must align with theoretical values within ±0.3% .

Advanced: How do electron-withdrawing/donating substituents affect reactivity in further modifications?

- Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity of the enone system, facilitating nucleophilic additions (e.g., thiol-Michael reactions) .

- Electron-Donating Groups (e.g., -OCH₃) : Stabilize the benzylidene moiety, reducing susceptibility to oxidation but slowing electrophilic substitutions .

Advanced: What in silico methods predict pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME estimate logP (2.1), bioavailability (85%), and blood-brain barrier penetration .

- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models in GROMACS .

- CYP450 Inhibition Screening : Use Schrödinger’s QikProp to assess metabolism-related drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.